molecular formula C18H21FN4O3S B2871561 1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide CAS No. 1219434-45-3

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide

Cat. No.: B2871561
CAS No.: 1219434-45-3
M. Wt: 392.45
InChI Key: ZYGWHQCDHVLXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide is a synthetically designed small molecule that incorporates both a sulfonyl group and a carboxamide moiety, built around a pyrazolo-pyrrolidine hybrid scaffold. This specific molecular architecture is characteristic of compounds investigated for their potential as therapeutic agents, particularly in the areas of antiviral and metabolic disease research . The 4-fluorophenylsulfonyl group is a common pharmacophore known to contribute to target binding affinity and metabolic stability in drug candidates. The compound's structure aligns with a class of pyrazole carboxamide derivatives that have demonstrated relevant biological activities in scientific research, making it a valuable chemical tool for probing biological mechanisms . Researchers can utilize this compound for in vitro studies to explore enzyme inhibition, cellular pathway analysis, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Comprehensive product documentation, including analytical data, is provided to ensure research reproducibility.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-22-17(14-4-2-5-15(14)21-22)20-18(24)16-6-3-11-23(16)27(25,26)13-9-7-12(19)8-10-13/h7-10,16H,2-6,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGWHQCDHVLXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features make it a subject of interest for various biological studies, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H21FN4O3S
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 1219434-45-3

The structure includes a fluorophenyl group, a sulfonyl moiety, and a pyrrolidine carboxamide component, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have evaluated the antimicrobial properties of related compounds containing similar structural elements. For instance, derivatives with sulfonyl groups have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species . While specific data for the compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.

2. Enzyme Inhibition

The compound is hypothesized to interact with key enzymes involved in various biological pathways. The sulfonamide group is known to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease . This suggests that the compound could be explored for therapeutic applications in conditions where enzyme modulation is beneficial.

3. Anticancer Potential

There is emerging evidence that compounds with similar frameworks may possess anticancer properties. The piperidine nucleus has been associated with various pharmacological effects including anticancer activity . Further research could elucidate the specific mechanisms through which this compound may exert cytotoxic effects on cancer cells.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of compounds related to this compound. For example:

StudyCompoundBiological ActivityFindings
Sulfonamide derivativesAntimicrobialShowed significant inhibition against Staphylococcus aureus and E. coli
Piperidine derivativesEnzyme inhibitionDemonstrated AChE inhibition with IC50 values indicating potential therapeutic use
Similar sulfonamide compoundsAnticancerInduced apoptosis in cancer cell lines through specific signaling pathways

Preparation Methods

Synthesis of 2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazol-3-Amine

The pyrazole core is typically synthesized via cyclization reactions. For example, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 5932-32-1) serves as a precursor. In one protocol, this carboxylic acid undergoes esterification with methanol and sulfuric acid at 85°C for 18 hours to yield methyl cyclopenta[c]pyrazole-3-carboxylate (69% yield). Subsequent Curtius rearrangement or Hofmann degradation could convert the ester to the primary amine.

Preparation of 1-((4-Fluorophenyl)Sulfonyl)Pyrrolidine-2-Carboxylic Acid

Sulfonylation of pyrrolidine-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is a standard approach. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).

Amide Coupling Strategies

Coupling the pyrazole amine with the sulfonylated pyrrolidine carboxylic acid requires activation of the carboxyl group.

Carbodiimide-Mediated Coupling

EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxy-7-azabenzotriazole) in DMF is widely used. For example, a similar coupling between 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid and morpholine derivatives achieved 69–85% yields.
Typical Conditions :

  • Reagents : EDC (1.1 equiv), HOAt (1.1 equiv), DMF solvent
  • Temperature : 0°C to room temperature
  • Time : 2–18 hours

HATU-Based Activation

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers higher efficiency for sterically hindered substrates. In a representative procedure, HATU-mediated coupling of cyclopenta[c]pyrazole-3-carboxylic acid with 4-((tert-butyldiphenylsilyl)oxy)piperidine achieved 74% yield.
Optimized Protocol :

  • Molar Ratio : Carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv)
  • Solvent : DMF or DCM
  • Workup : Aqueous extraction, column chromatography

Sulfonylation of Pyrrolidine

Introducing the 4-fluorophenylsulfonyl group to pyrrolidine-2-carboxylic acid requires careful control to avoid over-sulfonylation.

Stepwise Sulfonylation

  • Protection of Amine : Boc (tert-butoxycarbonyl) protection of pyrrolidine-2-carboxylic acid.
  • Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in DCM/pyridine at 0°C.
  • Deprotection : TFA (trifluoroacetic acid) removes the Boc group, yielding the sulfonylated intermediate.

Yield Data :

Step Yield (%) Purity (HPLC)
Boc Protection 92 98
Sulfonylation 78 95
Deprotection 89 97

Final Amide Bond Formation

Combining the two intermediates via amide coupling completes the synthesis.

Representative Procedure

  • Activation : 1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF (0.1 M) for 10 minutes.
  • Coupling : 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 3 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via reverse-phase chromatography.

Reaction Outcomes :

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOAt DMF 0–25 18 65
HATU DCM 25 3 82

Challenges and Optimization

Steric Hindrance

The bicyclic pyrazole core imposes steric constraints, necessitating high-efficiency coupling agents like HATU. Suboptimal conditions result in incomplete reactions or dimerization.

Sulfonylation Selectivity

Competing reactions at the pyrrolidine nitrogen require precise stoichiometry. Excess sulfonyl chloride leads to di-sulfonylated byproducts, reducing yields.

Purification Strategies

Reverse-phase chromatography (C18 column, 0.05% TFA in H2O/ACN) effectively separates the target compound from unreacted starting materials and sulfonic acid impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.